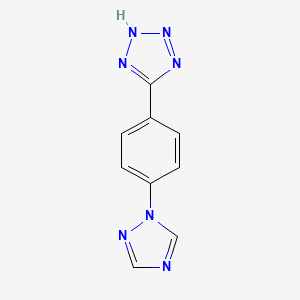

5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[4-(1,2,4-triazol-1-yl)phenyl]-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N7/c1-3-8(16-6-10-5-11-16)4-2-7(1)9-12-14-15-13-9/h1-6H,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDMYGJRWUULQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Nitrogen Rich Heterocycles: Triazoles and Tetrazoles in Chemical Research

Nitrogen-containing heterocycles are among the most important structural motifs in chemistry. openmedicinalchemistryjournal.com An analysis of FDA-approved drugs revealed that 59% of small-molecule pharmaceuticals contain a nitrogen heterocycle. openmedicinalchemistryjournal.comnih.gov Triazoles and tetrazoles, as five-membered aromatic rings with three and four nitrogen atoms respectively, are particularly significant due to their high nitrogen content and versatile chemical properties. nih.govwikipedia.org

Their high nitrogen content and intrinsic heat of formation make them suitable backbones for energetic materials, providing stability for propellants and payloads. openmedicinalchemistryjournal.commsesupplies.com In medicinal chemistry, these rings are considered "privileged structures" because they can interact with various biological targets through a range of non-covalent interactions. nih.govmedwinpublishers.com Triazole and tetrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory properties. nih.govzsmu.edu.uaresearchgate.netnih.gov Furthermore, their ability to act as ligands for transition metals makes them valuable in catalysis, particularly in C-C coupling reactions. openmedicinalchemistryjournal.commsesupplies.com

Table 2: Applications of Triazole and Tetrazole Heterocycles

| Field | Application Area | Heterocycle(s) |

|---|---|---|

| Medicinal Chemistry | Antibacterial, Antifungal, Anticancer, Antihypertensive, Antiviral | Triazoles, Tetrazoles nih.govtandfonline.com |

| Materials Science | Energetic Materials (Propellants, Explosives) | Triazoles, Tetrazoles openmedicinalchemistryjournal.commsesupplies.com |

| Agrochemicals | Fungicides, Crop Protection Agents | Triazoles msesupplies.com |

| Catalysis | Ligands for C-C Coupling and Polymerization Reactions | Triazoles, Tetrazoles openmedicinalchemistryjournal.com |

| Coordination Chemistry | Building Blocks for Metal-Organic Frameworks (MOFs) | Triazoles, Tetrazoles researchgate.net |

Interdisciplinary Relevance of Linked Triazole Tetrazole Systems

The combination of triazole and tetrazole rings within a single molecule, as seen in 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole, creates heterobifunctional ligands with significant interdisciplinary relevance. These molecules bridge the gap between organic synthesis, coordination chemistry, and materials science.

Research has shown that 5-(4-(1H-1,2,4-Triazol-4-yl)phenyl)-1H-tetrazole acts as an asymmetric organic ligand. researchgate.netnih.gov The distinct electronic properties of the triazole and tetrazole termini allow for the construction of complex coordination polymers and metal-organic frameworks (MOFs). researchgate.net In one study, this ligand was used to construct a cadmium(II) metal-organic chain structure where the metal centers are bridged by the tetrazolate anion, demonstrating its utility in crystal engineering. nih.gov The ability to form such ordered, multidimensional structures is crucial for developing materials with tailored properties for applications in gas storage, separation, and catalysis.

Beyond materials science, linked azole systems are being investigated for other applications. For instance, the combination of these nitrogen-rich moieties is a strategy for developing novel high-performance energetic materials. rsc.org In medicinal chemistry, hybrid molecules containing both triazole and tetrazole rings are being synthesized and evaluated for a range of biological activities, including antiviral properties. nih.govnih.gov

Bioisosteric Potential and Pharmacophore Role of Tetrazole Moieties

One of the most significant roles of the tetrazole ring in medicinal chemistry is its function as a bioisostere of the carboxylic acid group. tandfonline.comresearchgate.netthieme-connect.com Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. The tetrazole moiety offers several advantages over a carboxylic acid. researchgate.nettandfonline.com

The tetrazole ring is metabolically stable and resistant to many biological transformations that carboxylic acids are susceptible to in the liver. researchgate.nettandfonline.com This substitution can lead to a better pharmacokinetic profile. researchgate.net Furthermore, replacing a carboxylic acid with a tetrazole can increase the compound's lipophilicity and bioavailability, potentially reducing side effects. researchgate.nettandfonline.comresearchgate.net Due to these favorable properties, the tetrazole ring is considered an important pharmacophore—a molecular feature responsible for a drug's pharmacological activity. researchgate.net Numerous clinically used drugs, including the antihypertensive agent Losartan and the antibiotic Cefazolin, incorporate a tetrazole moiety, underscoring its importance in modern drug discovery. tandfonline.comthieme-connect.combohrium.com

Table 3: Comparison of Carboxylic Acid and Tetrazole Moieties as Bioisosteres

| Feature | Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) |

|---|---|---|

| Acidity (pKa) | ~4-5 | ~4.5-5 wikipedia.org |

| Metabolic Stability | Susceptible to various metabolic transformations tandfonline.com | Generally high metabolic stability researchgate.nettandfonline.com |

| Lipophilicity | Lower | Higher researchgate.net |

| Pharmacokinetics | Can lead to rapid clearance | Often improves bioavailability and half-life tandfonline.comresearchgate.net |

| Bonding | Planar geometry; acts as H-bond donor/acceptor | Planar, aromatic ring system; acts as H-bond donor/acceptor nih.gov |

Overview of Current Research Trajectories for the Compound and Its Structural Congeners

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and optimizing the molecular geometry of complex heterocyclic systems like 5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole. researchgate.netscispace.com Theoretical calculations are typically performed in the gas phase using specific functionals and basis sets to determine the molecule's most stable conformation.

Commonly, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is employed in conjunction with a split-valence basis set such as 6-311G(d,p) or 6-311++G(d,p). nih.govpnrjournal.com This level of theory is well-suited for optimizing geometrical parameters, including bond lengths, bond angles, and dihedral angles, by locating the minimum energy structure on the potential energy surface. nih.gov For related phenyl-tetrazole and phenyl-triazole systems, DFT calculations have revealed non-planar structures where the phenyl ring is twisted relative to the heterocyclic moieties. core.ac.uk The optimization process ensures that the calculated structure corresponds to a true energy minimum, which is confirmed by the absence of imaginary frequencies in subsequent vibrational calculations. nih.gov

Table 1: Representative Geometrical Parameters Calculated for Analogous Phenyl-Tetrazole Systems This table presents typical data from DFT calculations on similar compounds to illustrate the outputs of geometry optimization. Specific values for the title compound require dedicated calculation.

| Parameter | Typical Calculated Value | Methodology |

|---|---|---|

| C-N (Tetrazole Ring) Bond Length | 1.32 - 1.38 Å | B3LYP/6-31G |

| N-N (Tetrazole Ring) Bond Length | 1.30 - 1.35 Å | B3LYP/6-31G |

| Phenyl-Tetrazole Dihedral Angle | 29° - 48° | B3LYP/6-31G* core.ac.uk |

| C-C (Phenyl Ring) Bond Length | ~1.40 Å | B3LYP/6-311G(d,p) |

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic parameters, which aids in the structural characterization of the molecule.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts. pnrjournal.commdpi.com By applying the GIAO method at a DFT level of theory (e.g., B3LYP/6-311++G(d,p)), it is possible to predict the ¹H and ¹³C NMR spectra. pnrjournal.com These theoretical chemical shifts are often calculated relative to a standard, such as Tetramethylsilane (TMS), and then compared with experimental data to confirm the molecular structure. mdpi.com

Vibrational Frequencies: The harmonic vibrational frequencies can be calculated using DFT to predict the compound's infrared (IR) and Raman spectra. researchgate.net The calculated frequencies and their corresponding intensities help in the assignment of vibrational modes observed in experimental spectra. pnrjournal.com For tetrazole and triazole rings, characteristic vibrational peaks appear in specific regions of the spectrum, corresponding to N-H, C-H, C=N, and N=N stretching and bending modes. pnrjournal.comresearchgate.net

Table 2: Typical Calculated vs. Experimental Spectroscopic Data for Related Heterocycles This table illustrates the correlation between theoretical predictions and experimental results for similar molecular structures.

| Spectroscopic Data | Theoretical Prediction Method | Typical Findings |

|---|---|---|

| ¹³C NMR Chemical Shifts | GIAO-B3LYP/6-311G | Good linear correlation between calculated and experimental shifts. mdpi.com |

| ¹H NMR Chemical Shifts | GIAO-B3LYP/6-311G | Accurate prediction of proton environments. mdpi.com |

| FT-IR Vibrational Frequencies | B3LYP/6-311++G(d,p) | Calculated frequencies align well with experimental bands after applying a scaling factor. pnrjournal.com |

Molecular Electrostatic Potentials (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. scispace.comresearchgate.net The map illustrates regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net For nitrogen-rich heterocycles, the lone pairs on the nitrogen atoms typically represent the areas of most negative electrostatic potential. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.netresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net In molecules like 5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole, the HOMO is often distributed over the phenyl and triazole rings, while the LUMO may be localized on the tetrazole moiety, indicating pathways for intramolecular charge transfer. researchgate.net

Table 3: Key Parameters from FMO Analysis for Phenyl-Tetrazole Analogs

| Parameter | Definition | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. researchgate.net |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. researchgate.net |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Relates to chemical reactivity and kinetic stability. researchgate.net |

| Chemical Hardness (η) | η = (E(LUMO) - E(HOMO))/2 | Measures resistance to change in electron distribution. researchgate.net |

Solvent Effects and Energetic Behavior in Condensed Phases (e.g., Polarizable Continuum Models)

The properties and behavior of a molecule can be significantly influenced by its environment. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effects of a solvent on a solute molecule. researchgate.netuc.pt By incorporating a PCM, such as the Integral Equation Formalism PCM (IEF-PCM), into DFT calculations, it is possible to model how a solvent's polarity affects the molecule's geometry, electronic structure, and stability. uc.ptzsmu.edu.ua

For tetrazole and triazole derivatives, studies have shown that polar solvents can influence tautomeric equilibria, favoring the more polar tautomer in solution. zsmu.edu.uaconicet.gov.ar Solvation models are essential for accurately predicting properties like UV-Vis absorption spectra, as they can account for the stabilization of excited states in a polar medium, often leading to shifts in absorption maxima. rsc.org

Theoretical Probing of Reaction Pathways and Mechanistic Insights (e.g., Photodegradation, Tautomeric Equilibria)

Computational chemistry provides powerful tools for elucidating reaction mechanisms that can be difficult to study experimentally.

Tautomeric Equilibria: 5-substituted tetrazoles can exist in two primary tautomeric forms, 1H and 2H. nih.gov DFT calculations are used to determine the relative energies and stabilities of these tautomers. In the gas phase, the 2H-tautomer is often found to be more stable, while the 1H-tautomer may be favored in condensed phases. conicet.gov.arnih.gov Understanding the tautomeric preference is critical as it dictates the molecule's reactivity and intermolecular interactions.

Photodegradation: Tetrazole-containing compounds are known to undergo photochemical reactions, often involving the cleavage of the tetrazole ring upon UV irradiation. nih.gov Theoretical studies can map the potential energy surface of the excited state to identify the lowest energy pathways for photodegradation. uc.pt A common mechanism involves the extrusion of molecular nitrogen (N₂) to form highly reactive intermediates like nitrilimines or carbodiimides. nih.govnih.gov Computational studies on related compounds have demonstrated tautomer-selective photochemistry, where the 2H-tetrazole tautomer is photoreactive, while the 1H form remains stable under UV light. conicet.gov.arnih.gov This selectivity is attributed to differences in the HOMO-LUMO energy gaps and the nature of the electronic transitions for each tautomer. nih.gov

Prediction of Advanced Photophysical and Electronic Properties (e.g., Nonlinear Optics)

The unique electronic structure of conjugated systems containing both electron-donating and electron-accepting groups can give rise to interesting photophysical and electronic properties, including nonlinear optical (NLO) activity. rsc.orgresearchgate.net Molecules with significant NLO properties are of interest for applications in optoelectronics and telecommunications. dntb.gov.ua

The key parameter for second-order NLO activity is the first hyperpolarizability (β). rsc.org Time-dependent DFT (TD-DFT) calculations can be used to predict this property. rsc.org For a molecule to exhibit NLO activity, it must possess a non-centrosymmetric charge distribution and a significant change in dipole moment upon electronic excitation. The combination of the triazole and tetrazole rings linked by a phenyl bridge creates a potential donor-π-acceptor framework. Computational analysis can quantify the magnitude of the hyperpolarizability and provide insights into the structure-property relationships that govern the NLO response. rsc.orgdntb.gov.ua

Insufficient Information to Generate Requested Article on "5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole"

Following a comprehensive search for scholarly information, it has been determined that there is a significant lack of specific published research on the chemical compound 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole to fulfill the detailed requirements of the requested article. The user's instructions demand a thorough and scientifically accurate article adhering strictly to a specific outline focused solely on this compound.

The performed searches did not yield specific data regarding the coordination chemistry, its role as a polydentate ligand, the synthesis of its coordination polymers or Metal-Organic Frameworks (MOFs), or analyses of its structural features and physical phenomena such as spin-crossover. While literature exists for isomers, such as 5-[4-(1,2,4-triazol-4-yl)phenyl]-1H-tetrazole, and other related azole-based compounds, the user's strict negative constraints prevent the inclusion of this information.

Specifically, no information was found for the following mandated sections concerning 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole :

Coordination Chemistry and Integration into Metal Organic Frameworks Mofs

Exploration of Bridging Architectures and Spin-Crossover Phenomena in Azole-Based Systems:There is no research available on the bridging architectures it forms or any investigation into spin-crossover phenomena in its metal complexes.

Due to the absence of specific research findings for "5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole," generating a scientifically accurate and detailed article that adheres to the provided outline is not possible at this time. To do so would require extrapolating from different compounds, which would violate the core instructions of the request.

Mechanistic Biochemical Interactions and in Silico Drug Discovery Approaches

Enzyme Inhibition Mechanisms at a Molecular Level

The presence of azole moieties (triazole and tetrazole) in the compound's structure suggests a strong potential for enzyme inhibition, particularly towards metalloenzymes.

Investigation of Specific Enzyme Targets (e.g., Heme Oxygenase-1, Lanosterol 14α-Demethylase, SIRT1)

While direct studies on 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole are limited, research on structurally related compounds provides a strong basis for predicting its likely enzyme targets.

Heme Oxygenase-1 (HO-1): Compounds featuring 1H-1,2,4-triazole and 1H-tetrazole moieties have been identified as potent inhibitors of heme oxygenases. The replacement of an imidazole ring with these azoles in a series of 1-azolyl-4-phenyl-2-butanones resulted in inhibitors with equivalent potency to established imidazole-based inhibitors. This suggests that the 1,2,4-triazole (B32235) group in 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole could facilitate similar inhibitory activity against HO-1.

Lanosterol 14α-Demethylase (CYP51): This cytochrome P450 enzyme is a well-known target for azole-containing compounds, which are widely used as antifungals. Lanosterol 14α-demethylase (LDM) is crucial for the biosynthesis of sterols. Azole antifungals function by having a nitrogen atom from their triazole or tetrazole ring coordinate to the heme iron within the enzyme's active site, thereby disrupting its catalytic activity. Given that 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole contains both of these key structural motifs, it is a strong candidate for LDM inhibition.

SIRT1: There is currently limited direct evidence linking this specific compound or its immediate structural analogs to SIRT1 inhibition in the available scientific literature.

Ligand-Target Binding Modes and Key Interacting Residues (e.g., Heme Iron Coordination, Hydrophobic Contacts)

The binding of azole-containing inhibitors to their target enzymes is a multi-faceted process involving specific molecular interactions.

Heme Iron Coordination: For enzymes like Heme Oxygenase-1 and Lanosterol 14α-demethylase, a primary binding mechanism involves the coordination of a nitrogen atom from the azole ring to the central heme iron atom. In the case of a 1,2,4-triazole based inhibitor of HO-1, crystallographic studies have shown that the N4 atom of the triazole ring directly binds to the heme iron.

Hydrophobic Contacts: The phenyl group of the inhibitor plays a crucial role in stabilizing the ligand-enzyme complex. In the binding pocket of HO-1, this phenyl group is stabilized by hydrophobic interactions with surrounding amino acid residues. Similarly, for LDM inhibitors, interactions with hydrophobic side chains within the ligand-binding pocket are critical for determining binding affinity. The phenyl ring in 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole would be expected to engage in similar hydrophobic or π-π stacking interactions.

Hydrogen Bonding: The multiple nitrogen atoms in both the triazole and tetrazole rings can act as hydrogen bond acceptors, and the N-H group on the tetrazole can act as a hydrogen bond donor. These interactions with amino acid residues such as serines and threonines, or with water molecules in the active site, can significantly contribute to binding affinity and specificity.

Receptor Binding Studies and Pharmacophore Mapping

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For a class of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole derivatives acting as COX-2 inhibitors, a pharmacophore model was successfully generated to correlate structure with activity. Such an approach for 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole would likely identify the two heterocyclic rings and the central phenyl ring as key features. The spatial arrangement of hydrogen bond donors/acceptors, hydrophobic aromatic rings, and potential metal-coordinating centers would be crucial elements of its pharmacophore.

Molecular Docking Simulations for Predicting Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein.

Computational Prediction of Binding Affinities and Scoring Functions

Docking studies on various tetrazole and triazole derivatives have demonstrated their utility in predicting binding affinities. Scoring functions are used to estimate the binding free energy, with more negative scores typically indicating stronger binding. For instance, a dimethoxyphenyl tetrazole derivative showed a binding energy of -6.8687 kcal/mol with the CSNK2A1 receptor. In another study, a triazole derivative, HIT104310526, exhibited a superior MM-GBSA binding free energy of -82.87 kcal/mol, indicating very strong and stable binding to its target. These examples highlight the range of binding affinities that can be expected for compounds of this class.

| Compound Class | Target | Predicted Binding Affinity (kcal/mol) | Method |

|---|---|---|---|

| Dimethoxyphenyl Tetrazole Derivative | CSNK2A1 | -6.8687 | Molecular Docking |

| Triazole Derivative (HIT104310526) | TIM-3 | -82.87 | MM-GBSA |

| Triazole Derivative (Control) | TIM-3 | -57.81 | MM-GBSA |

Identification of Hypothetical Binding Motifs and Active Site Analysis

Docking simulations are instrumental in visualizing how a ligand fits into an enzyme's active site and which residues it interacts with. For 1,2,4-triazole-3-thione derivatives, docking studies revealed that the nitrogen at the 2-position of the triazole ring and a deprotonated thiol group coordinate with zinc ions in the active site of metallo-β-lactamases. Another study on a triazole derivative targeting the tyrosinase enzyme identified key interactions with residues His244, His263, Phe264, and Val283 within the active center. For 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole, active site analysis would focus on identifying similar coordinating and hydrogen-bonding interactions with key residues of its target proteins.

| Compound Class | Target Enzyme | Key Interacting Residues/Features |

|---|---|---|

| 1,2,4-Triazole-3-thione Derivative | Metallo-β-lactamase | Zn1 and Zn2 ions |

| 4-(substituebenzyl)-2-heptyl-5-methyl-2,4,-dihydro-3H1,2,4-triazole-3-one | Tyrosinase (2Y9X) | His244, His263, Phe264, Val283 |

Structure-Activity Relationship (SAR) Elucidation at a Molecular Level

The structure-activity relationship (SAR) for derivatives containing the 4-(1H-1,2,4-triazol-1-yl)phenyl moiety provides a framework for understanding how molecular modifications influence biological activity. Studies on a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have demonstrated that this core structure is a viable scaffold for developing potent anticonvulsant agents. nih.govmdpi.com The biological activity of these compounds is significantly influenced by the nature of the substituent attached to the amide nitrogen.

The 1,2,4-triazole ring is a crucial pharmacophoric feature, known for its role in various drug molecules. nih.gov Similarly, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, meaning it has similar physical and chemical properties that can elicit comparable biological responses. thieme-connect.com This isosteric replacement can enhance metabolic stability and improve pharmacokinetic profiles.

In the context of anticonvulsant activity, modifications to the benzamide portion of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide derivatives have yielded compounds with varying potencies in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screening models. mdpi.com For instance, the introduction of a chlorine atom at the 3-position of the benzamide ring or a fluorine atom at the 4-position resulted in compounds with notable anticonvulsant activity. mdpi.com The activity of these derivatives is thought to be associated with their ability to modulate GABAergic neurotransmission, as potent compounds have been shown to increase the levels of the inhibitory neurotransmitter GABA in the brain and exhibit affinity for GABA-A receptors. mdpi.com

Molecular docking studies suggest that the triazole and amide moieties can form key hydrogen bonds and hydrophobic interactions within the binding sites of biological targets like the GABA-A receptor. mdpi.com The phenyl ring acts as a linker, positioning the triazole and the substituted amide groups in an optimal orientation for receptor binding.

Table 1: Anticonvulsant Activity of Selected N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-benzamide Derivatives

| Compound ID | Substituent (R) on Benzamide | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |

|---|---|---|---|

| 6a | H | 31.5 | 39.4 |

| 6c | 3-Chloro | 25.1 | 29.3 |

| 6d | 4-Chloro | 29.4 | 35.8 |

| 6f | 4-Fluoro | 13.1 | 19.7 |

| 6l | 3-Methyl | 9.1 | 19.0 |

Data sourced from studies on anticonvulsant derivatives containing the 4-(1H-1,2,4-triazol-1-yl)phenyl core. mdpi.com

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pharmacokinetic Insights

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, offering early insights into the potential pharmacokinetic behavior of a compound. For molecules like 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole, computational models can predict a range of essential parameters.

These predictions are often guided by principles such as Lipinski's Rule of Five, which assesses the druglikeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. aaup.edu Compounds that adhere to these rules are more likely to have good oral bioavailability.

Absorption: Gastrointestinal (GI) absorption is a key parameter. Computational models for related tetrazole derivatives suggest they are likely to have good GI permeation. aaup.edu Skin permeability (Kp) is another factor; for similar tetrazole compounds, predicted Kp values have been low, indicating minimal absorption through the skin. aaup.edu

Distribution: The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system. In silico studies on related tetrazole and triazole structures indicate a variable but predictable capacity for BBB penetration, which can be fine-tuned through structural modifications. aaup.edu

Metabolism: The compound's interaction with cytochrome P450 (CYP) enzymes, particularly CYP3A4, is a primary determinant of its metabolic fate. Molecular docking studies on similar 5-aryltetrazole derivatives have been used to predict their potential as inhibitors of specific CYP enzymes. aaup.edu Identifying potential metabolic liabilities early allows for structural modifications to improve stability.

Excretion: While direct prediction of excretion pathways is complex, parameters like Total Polar Surface Area (TPSA) can provide clues. A TPSA of not more than 140 Ų is generally considered favorable for cell permeability. aaup.edu

Table 2: Predicted Physicochemical and ADME Properties for 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole

| Property | Predicted Value/Comment | Relevance |

|---|---|---|

| Molecular Weight | ~227.2 g/mol | Complies with Lipinski's Rule (< 500 Da) |

| LogP (Octanol/Water) | ~1.5 - 2.5 | Indicates moderate lipophilicity, compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 1 (from Tetrazole NH) | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 6 (from N atoms) | Complies with Lipinski's Rule (< 10) |

| Total Polar Surface Area (TPSA) | ~90 - 100 Ų | Suggests good cell permeability (< 140 Ų) |

| Gastrointestinal (GI) Absorption | High | Predicted based on physicochemical properties |

| Blood-Brain Barrier (BBB) Permeation | Probable | Based on moderate lipophilicity and TPSA |

These values are estimations based on the general properties of similar heterocyclic compounds discussed in the literature. aaup.edu

Advanced Applications in Material Science and High Energy Systems

Electron-Transport and Hole-Blocking Characteristics in Organic Electronics

In the field of organic electronics, particularly in the design of Organic Light-Emitting Diodes (OLEDs), materials with specific charge-transport properties are essential for device efficiency and longevity. Electron-Transport Layers (ETLs) and Hole-Blocking Layers (HBLs) are critical components that ensure a balanced flow of charge carriers (electrons and holes) to the emissive layer. Materials suitable for these roles typically possess high electron mobility and high ionization energy.

Nitrogen-containing heterocyclic compounds, such as oxadiazole and benzimidazole (B57391) derivatives, are widely used as ETL and HBL materials due to their inherent electron-deficient nature. The structure of 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole contains both triazole and tetrazole rings, which are strongly electron-withdrawing. This characteristic suggests that the compound could potentially function as an effective electron-transporting or hole-blocking material. The electron-deficient rings can facilitate the acceptance and transport of electrons while presenting a significant energy barrier to the passage of holes. Triazole-based ligands have been shown to be effective in tuning the electronic properties of materials used in photoactive applications. nih.gov While specific experimental data on the electron-transport and hole-blocking properties of 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole is not extensively documented, its molecular framework, rich in electron-deficient nitrogen heterocycles, provides a strong theoretical basis for its potential application in these areas of organic electronics.

Integration into High-Nitrogen Energetic Materials

The combination of triazole and tetrazole rings within a single molecule is a well-established strategy in the design of high-nitrogen energetic materials. energetic-materials.org.cn These heterocycles are sought after for their high positive enthalpies of formation, significant nitrogen content, and good thermal stability, which are key attributes for explosives, propellants, and gas generators. energetic-materials.org.cnnih.govacs.org The decomposition of such compounds releases a large amount of nitrogen gas (N₂), which is an environmentally benign and highly stable molecule, contributing to the material's energy output.

Table 1: Properties of Exemplary Triazole-Tetrazole Based Energetic Compounds

| Compound Name | Decomposition Temp. (°C) | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|---|

| 3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine | 216 | - | 8345 | 25.17 | nih.gov |

| 5-((1H-tetrazol-5-yl)methyl)-4H-1,2,4-triazole-3,4-diamine (TMT) | >200 | - | 8417 | - | acs.org |

| A Representative N3 Series Molecule from Study | 302 | - | 9341 | - | rsc.org |

This table presents data for related compounds to illustrate the potential of the triazole-tetrazole framework in energetic materials.

For energetic materials, achieving a balance between high energy content (related to enthalpy of formation) and sufficient thermal stability is a primary challenge. Several molecular design strategies are employed to modulate these properties in compounds like 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole.

Incorporation of N-Rich Heterocycles: The most direct method to increase the enthalpy of formation is to build the molecule from rings with a high density of nitrogen-nitrogen and carbon-nitrogen bonds. The triazole and tetrazole rings in the subject compound are prime examples of this strategy, as these rings possess large, positive standard enthalpies of formation. nih.gov

Enhancing Molecular Stability through Conjugation and Planarity: Thermal stability can be significantly improved by creating rigid, planar molecules with extensive π-conjugated systems. rsc.org The phenyl ring in 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole links the two heterocyclic rings, creating a large, conjugated system that enhances molecular planarity. This rigidity can lead to higher decomposition temperatures. rsc.org

Intermolecular Hydrogen Bonding: The presence of an N-H bond in the 2H-tetrazole tautomer allows for the formation of strong intermolecular hydrogen bonds. These non-covalent interactions help to organize the molecules in a stable crystal lattice, which requires more energy to disrupt, thus increasing the material's thermal stability and density. rsc.org

Formation of Energetic Salts: The acidic proton on the tetrazole ring offers a site for deprotonation to form various energetic salts. By reacting the parent compound with nitrogen-rich bases (like ammonia, hydrazine, or aminoguanidine), it is possible to create ionic derivatives. This approach can fine-tune the compound's properties, often improving thermal stability and modifying energetic performance without altering the core covalent structure. nih.govacs.org

Polymer Chemistry: Monomers for Polynitrogen Polymer Architectures

Nitrogen-rich polymers are of great interest for applications as energetic binders, gas-generating materials, and advanced functional polymers. researchgate.netuni-muenchen.de Heterocyclic rings like tetrazole and triazole are excellent building blocks for these polymers due to their high nitrogen content and inherent stability. researchgate.netuni-muenchen.de Monomers containing these rings are often functionalized with polymerizable groups, such as vinyl or acetylene (B1199291) moieties, to enable their incorporation into polymer chains through methods like radical polymerization or cycloaddition reactions. uni-muenchen.demdpi.commdpi.com

While 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole does not possess a native polymerizable group, its structure serves as a robust scaffold for the synthesis of such monomers. The phenyl ring and the heterocyclic systems provide multiple sites that could be chemically modified to introduce reactive groups. For example, functional groups could be added to the phenyl ring, or the N-H position on the tetrazole ring could be derivatized. Once functionalized with appropriate moieties, this compound could serve as a monomer or a cross-linking agent to create novel polynitrogen polymer architectures. Such polymers would be expected to exhibit high thermal stability and a high char yield upon decomposition, properties conferred by the aromatic and heterocyclic backbone. conicet.gov.arrsc.org The synthesis of polymers from tetrazole- and triazole-containing monomers has been demonstrated to yield materials with high glass transition temperatures and excellent thermal properties. uni-muenchen.dersc.org

Table of Compounds Mentioned

| Compound Name |

|---|

| 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole |

| 3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine |

| 5-((1H-tetrazol-5-yl)methyl)-4H-1,2,4-triazole-3,4-diamine (TMT) |

| RDX (Cyclotrimethylene trinitramine) |

Concluding Perspectives and Future Research Trajectories

Synthesis of Novel Structural Analogs and Isomers

Future research will likely focus on the rational design and synthesis of novel structural analogs and isomers to modulate the compound's physicochemical properties. The established methods for synthesizing 5-substituted tetrazoles, such as the [3+2] cycloaddition reaction between nitriles and azides, provide a robust foundation for these efforts. semanticscholar.orgthieme-connect.com

Key future research directions include:

Modification of the Phenyl Spacer: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the central phenyl ring could significantly alter the electronic properties, solubility, and biological activity of the molecule.

Isomeric Variation: Systematic synthesis and characterization of other positional isomers, such as those with different attachment points on the phenyl ring or variations in the triazole linkage (e.g., 4H-1,2,4-triazol-4-yl), are crucial. The 1H- and 2H-tautomers of the tetrazole ring are of particular interest, as they exhibit different coordination behaviors and biological profiles. thieme-connect.comwikipedia.org

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heterocyclic spacers could lead to analogs with novel three-dimensional conformations and potentially enhanced biological or material properties. Tetrazoles themselves are often considered bioisosteres of carboxylic acids, a principle that can be extended to the entire molecular scaffold. semanticscholar.orgresearchgate.net

Expansion of Coordination Chemistry and MOF Design Principles

The presence of multiple nitrogen atoms in both the triazole and tetrazole rings makes 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole an excellent candidate as a heterobifunctional organic ligand for constructing coordination polymers and metal-organic frameworks (MOFs). iucr.orgresearchgate.net Research on the related isomer, 5-[4-(1,2,4-triazol-4-yl)phenyl]-1H-tetrazole, has already demonstrated its ability to form chain structures with metal ions like Cadmium(II), where it acts as a double-bridging ligand. nih.gov

Future research trajectories in this area should focus on:

Exploring Diverse Metal Centers: A systematic investigation into the coordination of this ligand with a wide range of transition metals, lanthanides, and actinides could yield MOFs with novel topologies and functionalities.

Controlling Framework Dimensionality: By carefully selecting reaction conditions (solvents, temperature, pH) and ancillary ligands, it may be possible to control the self-assembly process to create 1D chains, 2D layers, or complex 3D frameworks. rsc.org

Functional MOFs: The resulting MOFs could be investigated for properties such as gas sorption and storage, catalysis, chemical sensing, and magnetism. lookchem.com The inherent porosity and high surface area of MOFs make them promising materials for these applications.

| Potential Research Area | Focus | Desired Outcome |

| MOF Synthesis | Exploring reactions with various metal ions (e.g., Zn, Cu, Co) | Novel coordination polymers with unique structural and functional properties. |

| Structural Analysis | Characterizing new compounds using single-crystal X-ray diffraction | Understanding ligand-metal coordination modes and framework topologies. |

| Property Investigation | Testing for luminescence, magnetism, and porosity | Development of functional materials for sensing, catalysis, or gas storage. |

Deeper Elucidation of Biochemical Mechanisms and Target Validation

Derivatives of both tetrazole and triazole are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. phmethods.netisfcppharmaspire.comnih.goveurekaselect.com This strongly suggests that 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole and its analogs are promising candidates for drug discovery programs.

Future research should be directed towards:

Broad Biological Screening: Evaluating the compound and its synthesized analogs against a diverse panel of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes implicated in inflammatory diseases. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Correlating the structural modifications of the analogs with their observed biological activities to identify the key molecular features responsible for potency and selectivity.

Mechanism of Action Studies: For any identified "hit" compounds, in-depth studies are required to elucidate their precise biochemical mechanism of action and validate their molecular targets. This is a critical step in the preclinical drug development process.

Exploration of Emerging Applications in Advanced Materials Science

Beyond coordination chemistry, the high nitrogen content and thermal stability characteristic of tetrazole-containing compounds open up possibilities for applications in other areas of materials science. wikipedia.orgphmethods.net

Promising avenues for future exploration include:

Energetic Materials: Tetrazoles are known components in high-energy materials. The thermal properties and decomposition products of this compound and its derivatives could be investigated for potential applications as gas generants or in pyrotechnics.

Information Recording and Photography: Heterocyclic compounds, including tetrazoles, have found use in information recording systems and photography. semanticscholar.orgphmethods.net Research could explore the photophysical properties of this molecule and its metal complexes for potential use in optical materials or as photosensitizers.

Luminescent Materials: The coordination complexes derived from this ligand may exhibit interesting fluorescent or phosphorescent properties. unimi.it These could be harnessed for applications in chemical sensors, bio-imaging, or organic light-emitting diodes (OLEDs).

Q & A

Q. What theoretical frameworks guide the design of derivatives for specific applications?

- Methodological Answer : Link synthesis to conceptual frameworks like bioisosterism (replacing tetrazole with carboxylate) or hybrid pharmacophore design. For example, molecular hybridization with 1,3,4-thiadiazole enhances antimicrobial activity, guided by electronic parameters (HOMO-LUMO gaps) and LogP values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.